7-氟苯并呋喃-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

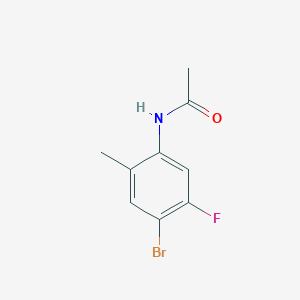

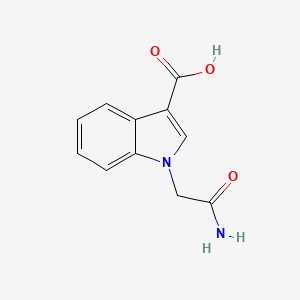

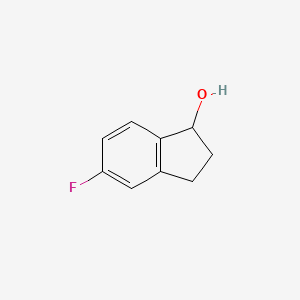

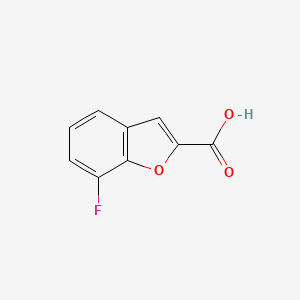

7-Fluorobenzofuran-2-carboxylic acid is a chemical compound with the CAS Number: 385808-59-3 . It has a molecular weight of 180.14 and its IUPAC name is 7-fluoro-1-benzofuran-2-carboxylic acid .

Molecular Structure Analysis

The molecular formula of 7-Fluorobenzofuran-2-carboxylic acid is C9H5FO3 . Its InChI Code is 1S/C9H5FO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H, (H,11,12) .Physical And Chemical Properties Analysis

7-Fluorobenzofuran-2-carboxylic acid is a solid substance . It has a boiling point of 317.0±22.0 C at 760 mmHg .科学研究应用

药物开发

7-氟苯并呋喃-2-羧酸: 是一种在药物开发中具有潜在应用的化合物。 苯并呋喃衍生物以其强大的生物活性而闻名,包括抗肿瘤、抗菌、抗氧化和抗病毒特性 。这些活性使苯并呋喃化合物,如 7-氟苯并呋喃-2-羧酸,成为潜在的天然药物先导化合物。

复杂有机分子的合成

在有机化学中,7-氟苯并呋喃-2-羧酸可以用作合成复杂有机分子的构建模块。 苯并呋喃环是各种生物活性天然药物和合成化学原料中的基本结构单元 。这种多功能性对于创造具有潜在治疗效果的新化合物至关重要。

纳米技术

羧酸在纳米技术中发挥着重要作用。 它们被用作表面改性剂,以促进金属纳米颗粒或碳纳米结构的分散和掺入 。7-氟苯并呋喃-2-羧酸凭借其羧酸基团,可以用于修饰纳米颗粒表面,增强其与各种生物和合成系统的相容性。

聚合物化学

7-氟苯并呋喃-2-羧酸中的羧酸基团具有很高的反应活性,可以参与聚合反应。 它可以用于创建合成聚合物或修饰天然聚合物,这些聚合物在医疗器械、包装和生物降解材料中都有应用 。

抗菌和抗真菌应用

由于苯并呋喃衍生物的生物活性,7-氟苯并呋喃-2-羧酸可能具有作为抗菌或抗真菌剂的应用。 这些化合物可以掺入涂层、粘合剂和药物中,以防止微生物生长 。

香料和香精行业

苯并呋喃衍生物也用于香料和香精行业。它们可以赋予产品独特的香味和味道。 虽然7-氟苯并呋喃-2-羧酸本身可能不直接用作调味剂,但其衍生物可以被合成以创造新的香料和香精 。

作用机制

Target of Action

Benzofuran compounds, which include 7-fluorobenzofuran-2-carboxylic acid, are known to have a wide range of biological activities .

Mode of Action

Benzofuran compounds are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives are known to influence a variety of biological pathways due to their diverse pharmacological activities .

Result of Action

Benzofuran compounds are known to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

实验室实验的优点和局限性

7-Fluorobenzofuran-2-carboxylic acid has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. Additionally, it is highly soluble in water, making it ideal for use in aqueous solutions. However, 7-Fluorobenzofuran-2-carboxylic acid is not very soluble in organic solvents, making it difficult to use in organic synthesis.

未来方向

7-Fluorobenzofuran-2-carboxylic acid has a wide range of potential applications in the fields of synthetic organic chemistry, drug discovery, and biochemistry. Future research should focus on the development of new synthesis methods, the exploration of its mechanism of action, and the investigation of its biochemical and physiological effects. Additionally, further research should be conducted to explore the potential of 7-Fluorobenzofuran-2-carboxylic acid as a therapeutic agent for various diseases. Finally, further studies should be conducted to assess the safety and efficacy of 7-Fluorobenzofuran-2-carboxylic acid for use in laboratory experiments.

合成方法

7-Fluorobenzofuran-2-carboxylic acid can be synthesized through various methods, including direct fluorination, halogenation, and electrophilic substitution reactions. Direct fluorination is the most commonly used method for synthesizing 7-Fluorobenzofuran-2-carboxylic acid and involves the reaction of a fluorinating agent with a benzoic acid derivative. The halogenation method involves the reaction of a halogenating agent with a benzoic acid derivative, while the electrophilic substitution method involves the reaction of an electrophilic reagent with a benzoic acid derivative.

安全和危害

生化分析

Biochemical Properties

7-Fluorobenzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, 7-Fluorobenzofuran-2-carboxylic acid can bind to specific proteins, altering their conformation and activity, which can influence various cellular processes .

Cellular Effects

The effects of 7-Fluorobenzofuran-2-carboxylic acid on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Furthermore, 7-Fluorobenzofuran-2-carboxylic acid can affect the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth .

Molecular Mechanism

At the molecular level, 7-Fluorobenzofuran-2-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a role in cell signaling and metabolism. Additionally, 7-Fluorobenzofuran-2-carboxylic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Fluorobenzofuran-2-carboxylic acid can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 7-Fluorobenzofuran-2-carboxylic acid can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes and altered metabolic activity .

Dosage Effects in Animal Models

The effects of 7-Fluorobenzofuran-2-carboxylic acid vary with different dosages in animal models. At low doses, it can have beneficial effects, such as reducing oxidative stress and enhancing cellular resilience. At high doses, it can be toxic, leading to adverse effects such as liver damage and impaired kidney function. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in biological activity occurring at specific concentration ranges .

Metabolic Pathways

7-Fluorobenzofuran-2-carboxylic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells. The compound’s interaction with cofactors such as NADH and FADH2 is also crucial for its metabolic activity .

Transport and Distribution

Within cells and tissues, 7-Fluorobenzofuran-2-carboxylic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its biological activity. For instance, its accumulation in the mitochondria can enhance its effects on cellular respiration and energy production .

Subcellular Localization

The subcellular localization of 7-Fluorobenzofuran-2-carboxylic acid is critical for its function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may be localized to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein synthesis and energy metabolism. The precise localization of 7-Fluorobenzofuran-2-carboxylic acid can determine its role in cellular processes and its overall biological activity .

属性

IUPAC Name |

7-fluoro-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCPFHBJPUWLOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385808-59-3 |

Source

|

| Record name | 7-fluoro-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。